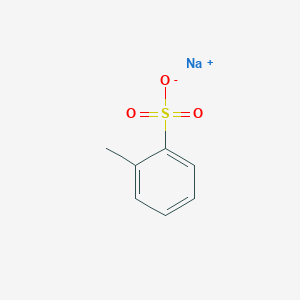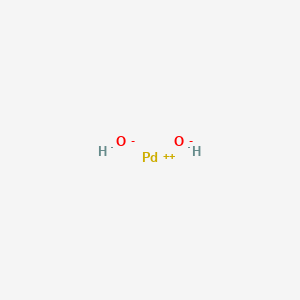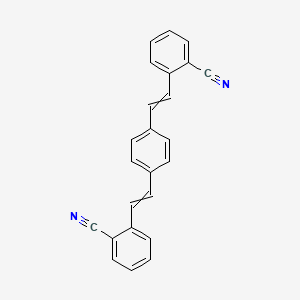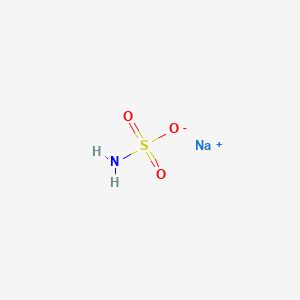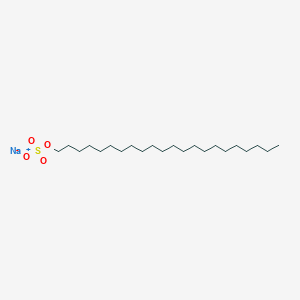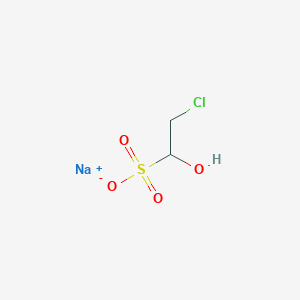
sodium;2-chloro-1-hydroxyethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in the production of ceramics and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-chloro-1-hydroxyethanesulfonate typically involves the reaction of chloroacetaldehyde with sodium bisulfite. The reaction is carried out in an aqueous medium, where chloroacetaldehyde reacts with sodium bisulfite to form the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the pure compound. The final product is dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-chloro-1-hydroxyethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: The compound can be reduced to form alcohols and other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids and their derivatives.
Reduction Reactions: Alcohols and other reduced compounds.
Applications De Recherche Scientifique
Sodium;2-chloro-1-hydroxyethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: Applied in the production of ceramics, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;2-chloro-1-hydroxyethanesulfonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and metabolic pathways. The specific molecular targets and pathways depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium isethionate: Similar in structure but lacks the chlorine atom.
Sodium 2-hydroxyethanesulfonate: Similar but without the chlorine substitution.
Sodium 2-chloroethanesulfonate: Similar but lacks the hydroxyl group.
Uniqueness
Sodium;2-chloro-1-hydroxyethanesulfonate is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile reagent in various chemical and industrial processes .
Propriétés
IUPAC Name |
sodium;2-chloro-1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIEWVVVRVFJH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)S(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(O)S(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


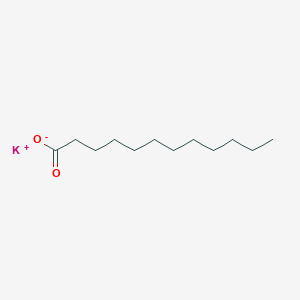
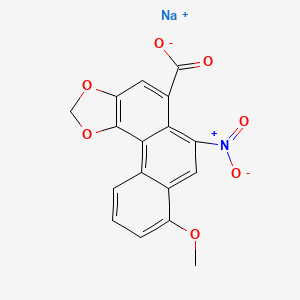
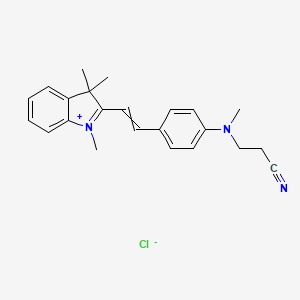

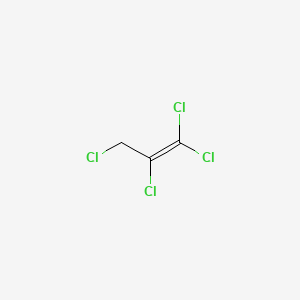
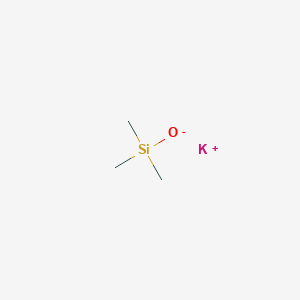
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
